
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is a complex organic compound with a phenyl group linked to a pent-4-ynoate moiety, modified by the presence of a pivaloyloxy group. This compound is known for its unique chemical properties, which have made it a subject of interest in various scientific fields, including organic chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions: One common method of synthesizing Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate involves a multi-step organic synthesis. The process often begins with the formation of the core pent-4-ynoate structure, followed by the introduction of the phenyl group and subsequent modification with a pivaloyloxy group. Reagents such as pivaloyl chloride, phenylacetylene, and methyl ester may be employed under controlled conditions, typically involving anhydrous environments and specific catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Continuous flow reactors and advanced separation techniques like chromatography can be utilized to ensure the purity and quality of the compound on a larger scale.
化学反応の分析
Types of Reactions: Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution reaction.
Major Products: The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation might convert the alkyne group to a diol, while reduction could result in an alkane derivative.
科学的研究の応用
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is utilized in a variety of scientific research applications due to its versatile chemical properties.
Chemistry: In organic chemistry, it serves as a precursor for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Its structure allows for exploration in biochemical pathways, potentially serving as a model compound for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could uncover therapeutic potentials, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry: In material science, this compound might be used in the design of novel polymers or nanomaterials, leveraging its unique reactivity and stability.
作用機序
The mechanism by which Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate exerts its effects often involves interactions at the molecular level. The pivaloyloxy group, for instance, can enhance the compound's lipophilicity, allowing it to traverse cellular membranes more efficiently. The phenyl and pent-4-ynoate groups may interact with specific enzymes or receptors, triggering biochemical pathways that result in the observed effects.
類似化合物との比較
When compared to similar compounds, such as Methyl 5-phenylpent-4-ynoate or Methyl 5-(4-hydroxyphenyl)pent-4-ynoate, Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate stands out due to the presence of the pivaloyloxy group. This structural difference can confer distinct chemical reactivity and biological activity, making it a unique compound with specific applications. Similar compounds like the aforementioned ones may lack the enhanced membrane permeability and stability provided by the pivaloyloxy group.
Feel like diving deeper into any specific section?
特性
IUPAC Name |
methyl 5-[4-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-11-9-13(10-12-14)7-5-6-8-15(18)20-4/h9-12H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMSQBSLZUVUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B8089894.png)
![[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid](/img/structure/B8089902.png)
![(5aR,10bS)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089909.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
![(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089939.png)
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)




![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
